![molecular formula C13H16O3 B1454077 4-(4-Methoxybenzoyl)oxane CAS No. 1341760-69-7](/img/structure/B1454077.png)
4-(4-Methoxybenzoyl)oxane
Overview
Description
“4-(4-Methoxybenzoyl)oxane” is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for “4-(4-Methoxybenzoyl)oxane” is (4-methoxyphenyl)(tetrahydro-2H-pyran-4-yl)methanone . The InChI code for this compound is 1S/C13H16O3/c1-15-12-4-2-10(3-5-12)13(14)11-6-8-16-9-7-11/h2-5,11H,6-9H2,1H3 .Physical And Chemical Properties Analysis
“4-(4-Methoxybenzoyl)oxane” is a solid at room temperature . The storage temperature is not specified .Scientific Research Applications
Synthesis of Oxetane Derivatives
4-(4-Methoxybenzoyl)oxane: is a valuable intermediate in the synthesis of oxetane derivatives. Oxetanes are four-membered cyclic ethers that have gained attention due to their utility in drug design and medicinal chemistry . The unique structural motif of oxetanes imparts desirable pharmacokinetic properties to drug molecules, such as increased membrane permeability and metabolic stability.
Organic Synthesis Intermediates
The compound serves as a protected phenolic ether intermediate in organic synthesis. It can be utilized in the preparation of various organic molecules, particularly in the context of synthesizing complex structures where the protection of phenolic groups is necessary to prevent unwanted reactions .
Drug Delivery Systems
In the realm of drug delivery, 4-(4-Methoxybenzoyl)oxane could potentially be used to modify the solubility and delivery characteristics of pharmaceutical agents. Its structure allows for the possibility of creating prodrugs or conjugates that can enhance the bioavailability of therapeutic compounds .
Supramolecular Chemistry
This compound may find applications in supramolecular chemistry, where it can act as a building block for larger molecular assemblies. Its ability to participate in hydrogen bonding and π-π interactions makes it suitable for constructing complex molecular architectures .
Chemical Safety and Handling
The handling and storage of 4-(4-Methoxybenzoyl)oxane are also areas of research interest. Understanding its safety profile, including hazard statements and precautionary measures, is crucial for its use in laboratory settings .
Safety and Hazards
The safety information for “4-(4-Methoxybenzoyl)oxane” indicates that it is harmful . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(4-methoxyphenyl)-(oxan-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-4-2-10(3-5-12)13(14)11-6-8-16-9-7-11/h2-5,11H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINOPBXHLGRRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxybenzoyl)oxane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.